3-Chloro-2-hydroxybenzene-1-sulfonyl fluoride
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Overview
Description
3-Chloro-2-hydroxybenzene-1-sulfonyl fluoride is an organic compound that belongs to the class of sulfonyl fluorides. These compounds are known for their unique stability and reactivity balance, making them valuable in various fields such as organic synthesis, chemical biology, and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-hydroxybenzene-1-sulfonyl fluoride typically involves the fluoride-chloride exchange from the corresponding sulfonyl chlorides. This method is favored due to its efficiency and simplicity . Other methods include conjugate addition, electrophilic fluorination of thiols, anodic oxidative fluorination, and SO2 insertion/fluorination .
Industrial Production Methods
Industrial production of sulfonyl fluorides often employs sulfuryl fluoride gas (SO2F2) and other solid reagents like FDIT and AISF as synthetic equivalents of electrophilic “FSO2+” synthons . These methods are designed to be concise and effective, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-hydroxybenzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly involves the exchange of the sulfonyl fluoride group with other nucleophiles.
Oxidation and Reduction Reactions: These reactions are less common but can occur under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Typically involves reagents like potassium fluoride (KF) or potassium hydrogen fluoride (KHF2) in the presence of a phase transfer catalyst such as 18-crown-6-ether in acetonitrile.
Electrophilic Fluorination: Uses reagents like sulfuryl fluoride gas (SO2F2) and other solid reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various sulfonyl derivatives, while electrophilic fluorination can produce highly functionalized sulfonyl fluorides .
Scientific Research Applications
3-Chloro-2-hydroxybenzene-1-sulfonyl fluoride has found widespread applications in scientific research, including:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Chemical Biology: Acts as a covalent probe for targeting specific amino acids or proteins.
Drug Discovery: Utilized in the development of protease inhibitors and other biologically active molecules.
Materials Science: Employed in the creation of functional materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Chloro-2-hydroxybenzene-1-sulfonyl fluoride involves its ability to act as an electrophile, reacting with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds with specific amino acids or proteins, thereby modulating their activity . The molecular targets and pathways involved are context-specific and depend on the particular application.
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzenesulfonyl Fluoride (NBSF): Known for its antibacterial properties.
(2-Aminoethyl)benzenesulfonyl Fluoride (AEBSF): Commonly used as a serine protease inhibitor.
4-Formylbenzenesulfonyl Fluoride ([18F]FBSF): Used as a radiolabeling synthon in positron emission tomography.
Uniqueness
3-Chloro-2-hydroxybenzene-1-sulfonyl fluoride is unique due to its specific structural features, which confer distinct reactivity and stability. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research .
Properties
Molecular Formula |
C6H4ClFO3S |
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Molecular Weight |
210.61 g/mol |
IUPAC Name |
3-chloro-2-hydroxybenzenesulfonyl fluoride |
InChI |
InChI=1S/C6H4ClFO3S/c7-4-2-1-3-5(6(4)9)12(8,10)11/h1-3,9H |
InChI Key |
GVDXABIADIBVML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)O)S(=O)(=O)F |
Origin of Product |
United States |
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